![molecular formula C3H5N3O B099955 4-Methyl-1,2,5-oxadiazol-3-amine CAS No. 17647-70-0](/img/structure/B99955.png)
4-Methyl-1,2,5-oxadiazol-3-amine
Overview
Description
4-Methyl-1,2,5-oxadiazol-3-amine is a chemical compound with the molecular formula C3H5N3O . It has a molecular weight of 99.09 g/mol . The IUPAC name for this compound is 4-methyl-1,2,5-oxadiazol-3-amine .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, which includes 4-Methyl-1,2,5-oxadiazol-3-amine, often depends on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines or N-acyl hydrazones. These are synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods .Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2,5-oxadiazol-3-amine consists of a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The InChI representation of the molecule isInChI=1S/C3H5N3O/c1-2-3 (4)6-7-5-2/h1H3, (H2,4,6)
. Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-1,2,5-oxadiazol-3-amine include a molecular weight of 99.09 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . The compound has a topological polar surface area of 64.9 Ų .Scientific Research Applications
Anticancer Activity
1,2,4-oxadiazole derivatives have shown significant anticancer activity when evaluated against human cancer cell lines . A set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized and investigated for their anticancer activity towards a panel of four human cancer cell lines . Compounds 7a, 7b, 7c, 7d, and 7i demonstrated more promising anticancer activity than the standard .
Anti-inflammatory and Analgesic Properties
These derivatives also showed anti-inflammatory and analgesic properties . This suggests that they could be used in the development of new drugs for the treatment of conditions associated with inflammation and pain.
Antidiabetic Activity
1,2,4-oxadiazole derivatives have been found to exhibit antidiabetic properties . This could make them useful in the treatment of diabetes.
Immunosuppressive Activity
These compounds have shown immunosuppressive properties , indicating potential use in conditions where suppression of the immune system is beneficial, such as in organ transplantation.
Antimicrobial and Antiparasitic Properties
1,2,4-oxadiazole derivatives have demonstrated antimicrobial, anti-helminthic, and antiparasitic properties . This suggests potential use in the treatment of various infectious diseases.
Agricultural Applications
1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .
Mechanism of Action
Target of Action
Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these compounds could vary based on the disease they are designed to treat.
Mode of Action
It’s known that oxadiazole derivatives can interact with their targets and cause changes that lead to their anti-infective properties . The specific interactions and changes would depend on the particular target and the disease being treated.
Biochemical Pathways
Oxadiazole derivatives have been shown to have anti-infective properties, suggesting they may affect pathways related to infection and immune response .
Result of Action
Given its potential anti-infective properties, it may result in the inhibition of infection-related processes at the molecular and cellular levels .
properties
IUPAC Name |
4-methyl-1,2,5-oxadiazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-2-3(4)6-7-5-2/h1H3,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEJLLIYONRHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170139 | |
Record name | Furazan, aminomethyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,5-oxadiazol-3-amine | |
CAS RN |
17647-70-0 | |
Record name | 3-Amino-4-methylfurazan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17647-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furazan, 3-amino-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furazan, aminomethyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,2,5-oxadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.